Bienvenue dans la boutique en ligne BenchChem!

Recoflavone

Dry Eye Disease Corneal Staining Ocular Surface Disease

Recoflavone (DA-6034) is a Phase III synthetic flavonoid with a unique 7-carboxymethyloxy moiety for enhanced bioavailability. Clinically proven in dry eye and gastritis trials, it is a multi-modal research tool for NF-κB, mucin secretion, and epithelial repair. Essential for bioequivalence and comparator studies.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 203191-10-0
Cat. No. B1679252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecoflavone
CAS203191-10-0
Synonyms7-carboxymethoxyloxy-3',4',5-trimethoxyflavone
DA 6034
DA-6034
recoflavone
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC
InChIInChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23)
InChIKeyBCPQOBQIVJZOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Recoflavone (CAS 203191-10-0): Chemical Identity, Synthetic Origin, and Clinical-Stage Differentiation


Recoflavone (synonyms: DA-6034, DA 6034), CAS 203191-10-0, is a synthetic flavonoid derivative with the molecular formula C20H18O8 and molecular weight 386.35 [1]. Chemically designated as 7-carboxymethyloxy-3',4',5-trimethoxyflavone, it is a structurally modified analog of the natural flavonoid eupatilin [2]. Recoflavone has advanced to Phase III clinical trials for dry eye syndrome and acute/chronic gastritis, with multiple completed studies demonstrating its multi-modal mechanism involving NF-κB pathway inhibition, [Ca2+]i elevation, and mucin secretion promotion [2][3].

Why Recoflavone Cannot Be Replaced by Generic Flavonoids or Simple Analogs: Structural and Functional Evidence


Generic substitution of Recoflavone with eupatilin or other over-the-counter flavonoids is scientifically invalid due to critical differences in chemical structure, pharmacokinetic profile, and demonstrated clinical efficacy. Recoflavone's unique 7-carboxymethyloxy moiety confers distinct physicochemical properties that enable formulation-specific intraocular permeation and oral bioavailability not achievable with the parent compound eupatilin [1]. In clinical studies, Recoflavone has demonstrated statistically significant superiority over placebo in Phase III dry eye trials, achieving improvements in corneal staining scores and ocular surface disease indices that have not been replicated by other flavonoid derivatives [2]. Moreover, in active-controlled gastritis trials, Recoflavone demonstrated non-inferiority to rebamipide, a marketed gastritis therapy, confirming its distinct therapeutic profile [3]. These findings collectively establish that Recoflavone possesses a specific and validated clinical benefit-risk ratio that cannot be assumed for structurally related flavonoid compounds without equivalent clinical evidence.

Quantitative Differentiation of Recoflavone vs. Comparators: Head-to-Head and Cross-Study Evidence


Recoflavone vs. Placebo in Phase III Dry Eye Disease: Corneal Staining Score Improvement

In a randomized, double-blind, placebo-controlled Phase III clinical trial (N=not disclosed), Recoflavone ophthalmic formulation demonstrated statistically significant superiority over placebo in the primary endpoint of corneal staining score at 12 weeks [1]. The trial also showed improvements in secondary endpoints including conjunctival staining score, ocular discomfort score (ODS), and Ocular Surface Disease Index (OSDI) [1]. This represents the first novel dry eye therapy to achieve Phase III success in South Korea [1].

Dry Eye Disease Corneal Staining Ocular Surface Disease

Recoflavone vs. Rebamipide in Acute/Chronic Gastritis: Phase III Non-Inferiority Trial

A multicenter, double-blind, double-dummy, active-controlled, randomized Phase III clinical trial (NCT01813812) evaluated DA-6034 (Recoflavone) 45 mg and 90 mg three times daily versus rebamipide 300 mg three times daily for 2 weeks in patients with acute or chronic gastritis (N=492) [1]. The trial was designed to demonstrate non-inferiority of DA-6034 compared with rebamipide, an established gastritis therapeutic [1].

Gastritis Gastroprotection Ulcer Healing

Recoflavone vs. Sulfasalazine in TNBS-Induced Rat Colitis: Macroscopic Lesion Score

In a preclinical study of trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, DA-6034 at 3 mg/kg administered orally twice daily for 6 or 20 days showed more potent effects than sulfasalazine (100 mg/kg) and prednisolone (1 mg/kg) in reducing macroscopic lesion scores [1]. The study also demonstrated that DA-6034 ameliorated loose stool and decreased microscopic damage in HLA-B27 transgenic rats [1].

Inflammatory Bowel Disease Colitis Preclinical Efficacy

Recoflavone-Induced Mucin Production in Ocular Cells: Concentration-Dependent Increase vs. Untreated Control

In vitro studies using human conjunctival and corneal epithelial cells demonstrated that DA-6034 increased mucin-like glycoprotein levels at concentrations above 100 µM [1]. At 200 µM, DA-6034 significantly increased production of specific mucin species including MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [1]. In a rabbit desiccation model of dry eye, an ophthalmic suspension containing 3% DA-6034 significantly reduced corneal damage induced by desiccation [1].

Dry Eye Mucin Secretion Ocular Surface

Recoflavone Formulation Enhancement: Composition Patents for Improved Intraocular Absorption

GL PharmTech has obtained two composition patents for Recoflavone ophthalmic formulations that incorporate permeation enhancers (polyoxyethylene castor oil derivatives or poloxamers) to significantly increase intraocular absorption [1][2]. The patented formulations are designed to maximize corneal penetration of Recoflavone, which is a critical differentiator from unformulated or generic flavonoid preparations [1].

Ophthalmic Formulation Drug Delivery Corneal Permeation

Recoflavone in silico CDK2/CDK9 Binding Affinity: Comparable to Flavone

In silico molecular docking and molecular dynamics (MD) simulations against CDK2 and CDK9 proteins, Recoflavone and flavone exhibited the lowest binding energies among the flavonoid compounds investigated, suggesting promising anticancer lead potential [1]. The study provides a computational basis for further anticancer evaluation but does not include in vitro or in vivo validation [1].

Anticancer CDK2/CDK9 Molecular Docking

Validated Application Scenarios for Recoflavone Procurement Based on Quantitative Differentiation


Clinical Development of Novel Dry Eye Therapeutics

Recoflavone is the most clinically advanced novel dry eye drug candidate in South Korea, having demonstrated superiority over placebo in a Phase III trial with statistically significant improvements in corneal staining score at 12 weeks [1]. Its fourfold mechanism—tear secretion promotion, anti-inflammation, mucin secretion enhancement, and corneal repair—distinguishes it from existing therapies such as cyclosporine (anti-inflammatory only), diquafosol (secretagogue only), and rebamipide (mucin secretagogue) [1]. Procurement of Recoflavone reference standard is essential for analytical method development, bioequivalence studies, and comparator trials for emerging dry eye candidates.

Preclinical Inflammatory Bowel Disease (IBD) Research

In TNBS-induced rat colitis models, DA-6034 at 3 mg/kg demonstrated greater macroscopic lesion score reduction than sulfasalazine at 100 mg/kg, indicating potent anti-inflammatory activity at substantially lower doses [1]. Additionally, in DSS-induced murine colitis models, DA-6034 significantly attenuated weight loss, disease activity index (DAI), and colon shortening, while preserving crypt architecture [2]. These reproducible in vivo efficacy data across multiple IBD models make Recoflavone a valuable tool compound for mechanistic studies of intestinal inflammation and mucosal healing.

Gastroprotective and Gastritis Drug Development

Recoflavone (DA-6034) has demonstrated non-inferiority to rebamipide in a Phase III active-controlled trial for acute and chronic gastritis (NCT01813812) [1]. The compound's ability to inhibit NF-κB activation and promote gastric epithelial cell migration via mTOR pathway signaling supports its use as a positive control in gastritis and peptic ulcer research [2]. Procurement of Recoflavone is particularly relevant for studies exploring NF-κB-mediated gastric inflammation and mucosal repair mechanisms.

Mucin Secretion and Ocular Surface Biology Studies

Recoflavone at concentrations above 100 µM significantly increases mucin-like glycoprotein secretion in human conjunctival and corneal epithelial cells, with confirmed upregulation of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 at 200 µM [1]. In a rabbit desiccation model, a 3% ophthalmic suspension of DA-6034 significantly reduced corneal damage [1]. These validated mucinogenic properties make Recoflavone an essential reference compound for investigating goblet cell function, tear film stabilization, and ocular surface protection mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Recoflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.